5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate
Description
Contextualization of Menthyl Chloroacetate (B1199739) Derivatives in Organic and Bio-Organic Chemistry Research
Menthyl chloroacetate derivatives are a class of compounds that have found utility in various aspects of organic and bio-organic chemistry. The menthyl group, a naturally occurring chiral monoterpene alcohol, serves as a valuable chiral auxiliary in asymmetric synthesis. worldhealth.netscitechdaily.com Its incorporation into molecules can influence their stereochemical outcomes in chemical reactions.
The chloroacetate portion of these derivatives introduces a reactive site that can participate in a variety of chemical transformations. This reactivity makes menthyl chloroacetate and its analogs useful as intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. biosynth.com Research has explored their role in the preparation of cardiotonics, antiarrhythmics, and antianxiety agents. biosynth.com
Overview of Research Trajectories for Related Naturally Occurring Menthyl Esters and Synthetic Analogs
The study of menthyl esters is a vibrant area of research, extending beyond chloroacetate derivatives. Naturally occurring menthol (B31143) and its esters are known for their medicinal properties, including analgesic, anti-inflammatory, and anti-cancer effects. worldhealth.netnews-medical.net This has spurred investigations into synthetic analogs to enhance or modify these biological activities.
Recent research has focused on synthesizing novel amino acid derivatives of menthol. sciencedaily.com These menthyl esters have demonstrated significant anti-inflammatory and anti-obesity properties in preclinical studies. worldhealth.netsciencedaily.com For instance, menthyl esters of valine and isoleucine have shown exceptional anti-inflammatory profiles, outperforming menthol itself in certain assays. scitechdaily.comnews-medical.net These findings highlight the potential of modifying the ester group to tune the biological activity of the menthyl scaffold.
Furthermore, the esterification of L-menthol (B7771125) is a technique employed to moderate its strong flavor, indicating its application in the food and cosmetics industries. dss.go.th Synthetic research has also focused on the practical synthesis of artificial glutamate (B1630785) analogs, where menthyl esterification plays a key role in chiral resolution. beilstein-journals.orgnih.govresearchgate.netnih.gov
Examples of Researched Menthyl Esters and Analogs
| Compound Type | Research Focus | Potential Applications |
|---|---|---|
| Menthyl esters of amino acids | Anti-inflammatory and anti-obesity effects | Therapeutics for inflammatory diseases and metabolic disorders worldhealth.netsciencedaily.com |
| Artificial glutamate analogs with menthyl groups | Neuroactivity and receptor antagonism | Neurological research and therapeutics beilstein-journals.orgnih.govresearchgate.netnih.gov |
Rationale for Comprehensive Academic Investigation of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate
The comprehensive academic investigation of this compound is warranted for several key reasons. Firstly, as a menthyl ester, it is part of a family of compounds with proven biological activities and applications. worldhealth.netnews-medical.net Understanding its specific properties can contribute to the broader knowledge of this class of molecules.
Secondly, the presence of the reactive chloroacetate group makes it a versatile synthetic intermediate. biosynth.com Detailed studies on its reactivity and synthetic utility can open new avenues for the creation of novel compounds with potential pharmaceutical or agrochemical applications. For example, it has been identified as an effective insecticide against mosquitoes. biosynth.com
Finally, the chiral nature of the menthyl backbone presents opportunities for its use in stereoselective synthesis. A thorough investigation into its role as a chiral auxiliary or a building block in the synthesis of enantiomerically pure compounds would be a valuable contribution to the field of organic chemistry. The synthesis of l-menthyl chloroacetate has been documented as a reaction between l-menthol and chloroacetyl chloride, providing a basis for further synthetic explorations. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-chloroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClO2/c1-8(2)10-5-4-9(3)6-11(10)15-12(14)7-13/h8-11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQPKRVACXDVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCl)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Esterification Pathways for 5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate
The primary route to synthesizing menthyl chloroacetate (B1199739) is through the esterification of menthol (B31143) with a chloroacetic acid derivative. This process can be achieved via several pathways, each with distinct advantages concerning yield, purity, and environmental impact.
The direct esterification of (-)-menthol with chloroacetic acid is a common and established method. The reaction is typically catalyzed by a strong acid to protonate the carbonyl oxygen of the chloroacetic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of menthol.
Conventional synthesis often employs mineral acids like concentrated sulfuric acid. However, this approach presents challenges such as equipment corrosion and difficulties in separating the catalyst from the reaction mixture. figshare.com To address these issues, research has focused on heterogeneous catalysts. Cation exchange resins, for instance, have demonstrated effective catalytic performance in the esterification of chloroacetic acid with alcohols. figshare.com
Optimization studies have systematically investigated the influence of various reaction parameters to maximize yield and reaction rate. Key parameters include:
Molar Ratio of Reactants : An excess of either the alcohol or the acid can be used to shift the reaction equilibrium towards the product side. For similar esterifications, an alcohol-to-acid molar ratio of 1.1:1 to 1.4:1 has been found to be optimal. figshare.comresearchgate.net
Catalyst Dosage : The amount of catalyst significantly affects the reaction rate. For resin-catalyzed reactions, a catalyst loading of around 3 wt% is often effective. figshare.com
Reaction Temperature : Higher temperatures generally increase the reaction rate. Typical temperatures for these esterifications range from 70°C to 120°C. figshare.comgoogle.com However, excessively high temperatures can lead to side reactions and decomposition.
Reaction Time : The optimal reaction time is determined by monitoring the conversion of the limiting reactant. Reaction times of 2 to 2.5 hours are common under optimized conditions. figshare.comresearchgate.net
Alternative acylating agents, such as chloroacetyl chloride or bromoacetyl bromide, can be used instead of chloroacetic acid. acs.org These reagents are more reactive and can often lead to quantitative conversion under milder conditions, sometimes avoiding the need for an aqueous workup. acs.org For example, coupling (-)-menthol with bromoacetyl bromide in dichloromethane with sodium carbonate can achieve quantitative conversion within three hours. acs.org
The following table summarizes optimized conditions found for analogous chloroacetic acid esterification reactions.
| Parameter | Optimized Value | Rationale |
| Alcohol/Acid Molar Ratio | 1.1:1 - 1.4:1 | Shifts equilibrium to favor product formation figshare.comresearchgate.net |
| Catalyst Dosage (Resin) | 3 wt% | Balances reaction rate and catalyst cost figshare.com |
| Reaction Temperature | 70°C - 90°C | Increases reaction rate while minimizing side reactions figshare.comresearchgate.net |
| Reaction Time | 2 - 2.5 hours | Sufficient time to reach high conversion figshare.comresearchgate.net |
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic routes for esters like menthyl chloroacetate. A primary goal is the replacement of corrosive and difficult-to-handle catalysts like sulfuric acid. figshare.com
Solid acid catalysts, such as cation exchange resins and resin-modified acidic ionic liquids, offer significant advantages. figshare.comgoogle.com These catalysts are:
Reusable : They can be easily recovered from the reaction mixture by filtration and reused multiple times without a significant loss of activity. researchgate.net
Less Corrosive : They reduce the problem of equipment corrosion associated with mineral acids. figshare.com
Simpler Workup : The ease of separation simplifies the product purification process. google.com
One innovative approach involves using a fixed-bed reactor with a resin modified by an acidic ionic liquid as the catalyst. google.compatsnap.com This method allows for a continuous process with low reaction temperatures (below 100°C), high conversion rates (above 99.5%), and 100% selectivity. google.compatsnap.com A significant advantage of this system is that it can be operated without the addition of an aqueous solution, simplifying the process and reducing waste. patsnap.com The use of a water-carrying agent like cyclohexane (B81311) can also be employed to remove water as it is formed, further driving the reaction to completion and achieving high yields. researchgate.net
Another strategy in green synthesis is the use of menthyl esterification for chiral resolution. L-menthol (B7771125) can be used as a chiral auxiliary to separate enantiomers of a racemic carboxylic acid. beilstein-journals.orgnih.govresearchgate.net The esterification reaction creates a mixture of diastereomeric menthyl esters, which can then be separated by chromatography. beilstein-journals.orgnih.govresearchgate.net This highlights a sophisticated application of menthol in asymmetric synthesis.
Derivatization Strategies and Functional Group Interconversions of the 2-Chloroacetate Moiety
The 2-chloroacetate group in menthyl chloroacetate is a reactive functional handle that allows for a variety of chemical transformations. The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution (SN2) reactions. This reactivity is the basis for numerous derivatization strategies.
A key strategy involves the displacement of the chloride by various nucleophiles to introduce new functional groups. For example, menthyl chloroacetate's bromo-analogue, menthyl bromoacetate, serves as an effective scaffold for reaction with primary and secondary amines to synthesize a range of menthol glycinates. acs.org This reaction proceeds via nucleophilic substitution, where the amine displaces the halide. acs.org Similar reactivity is expected for menthyl chloroacetate, allowing for the synthesis of derivatives containing nitrogen, sulfur, or oxygen-based functional groups.
Common functional group interconversions starting from the chloroacetate moiety include:
Synthesis of Amines : Reaction with ammonia, primary amines, or secondary amines can yield the corresponding glycine esters. acs.org
Synthesis of Azides : Displacement of the chloride with an azide anion (e.g., from sodium azide) provides a route to α-azido esters, which are precursors to amino acids or other nitrogen-containing compounds. vanderbilt.edu
Synthesis of Ethers : Reaction with alkoxides can introduce an ether linkage.
Finkelstein Reaction : While chlorides are less reactive than bromides or iodides, treatment with sodium iodide in acetone can convert the chloroacetate to the more reactive iodoacetate, facilitating subsequent nucleophilic substitutions. vanderbilt.edu
These interconversions are fundamental in organic synthesis, allowing for the transformation of the initial ester into a wide array of more complex molecules. fiveable.meimperial.ac.uk The table below illustrates potential derivatization reactions.
| Nucleophile | Reagent Example | Product Functional Group |
| Amine | Dimethylamine | Tertiary Amine (Glycinate) acs.org |
| Azide | Sodium Azide (NaN₃) | Azide vanderbilt.edu |
| Iodide | Sodium Iodide (NaI) | Iodoacetate vanderbilt.edu |
| Cyanide | Potassium Cyanide (KCN) | Nitrile vanderbilt.edu |
Reaction Kinetics and Mechanistic Insights into Synthetic Processes
Understanding the reaction kinetics and mechanism of the esterification process is crucial for process optimization and control. The esterification of chloroacetic acid with alcohols is a reversible reaction. google.compatsnap.com The mechanism, when catalyzed by a strong acid, typically involves the initial protonation of the carboxylic acid's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic hydroxyl group of the alcohol (menthol). A tetrahedral intermediate is formed, which subsequently eliminates a molecule of water to yield the protonated ester. Final deprotonation regenerates the acid catalyst and gives the final ester product.
Kinetic studies on the esterification of chloroacetic acid with various alcohols have been performed to develop mathematical models that describe the reaction rate. figshare.comzsmu.edu.ua Pseudo-homogeneous models and power-law kinetic models have been successfully applied. figshare.comresearchgate.net
For the esterification catalyzed by a cation exchange resin, a study developed a power-law kinetic model that accurately predicted the reaction results. figshare.com The activation energy (Ea) for the forward reaction was calculated to be 38.83 kJ/mol, and for the reverse reaction, it was 53.64 kJ/mol. figshare.com Another study on the esterification of monochloroacetic acid with butan-1-ol found a higher activation energy of 165 kJ/mol, indicating that the reaction is kinetically controlled. researchgate.netzsmu.edu.ua The significant effect of temperature on the reaction rate confirms that the process is limited by the surface reaction rather than mass transfer phenomena. nih.gov
The general form of the rate equation for such esterification reactions can often be described by a second-order kinetic model. zsmu.edu.ua The rate constants can be determined experimentally by monitoring the concentration of reactants or products over time under different conditions (e.g., temperature, catalyst loading). zsmu.edu.uauobaghdad.edu.iq
Scale-Up Considerations and Process Intensification in Laboratory Synthesis
Translating the laboratory-scale synthesis of menthyl chloroacetate to a larger, pilot, or industrial scale requires careful consideration of several factors to ensure efficiency, safety, and economic viability.
One of the primary challenges in scaling up esterification reactions is the efficient removal of the water byproduct to drive the reaction to completion. google.com In a laboratory setting, a Dean-Stark apparatus is often used. On a larger scale, continuous removal of water via distillation or the use of water-carrying agents (entrainers) like cyclohexane or benzene is a common strategy. researchgate.net
Process intensification techniques aim to make chemical processes smaller, safer, and more energy-efficient. For the synthesis of chloroacetate esters, shifting from traditional batch reactors to continuous flow reactors, such as fixed-bed reactors, represents a significant process intensification. google.compatsnap.com
Key considerations for scale-up include:
Reactor Design : Continuous stirred-tank reactors (CSTRs) or fixed-bed reactors can offer advantages over batch reactors in terms of consistent product quality and better heat management. google.com Fixed-bed reactors, in particular, simplify catalyst separation. patsnap.com
Heat Transfer : Esterification reactions are often exothermic. uobaghdad.edu.iq Efficient heat removal is critical on a large scale to control the reaction temperature, prevent runaway reactions, and avoid the formation of unwanted byproducts. Reactor jackets and internal cooling coils are common solutions. google.com
Purification : On a larger scale, purification methods like fractional distillation under reduced pressure are typically employed to obtain the final product with high purity. chemicalbook.comgoogleapis.com The process might involve initial neutralization and washing steps to remove unreacted acid and catalyst residues, although processes using solid catalysts can minimize or eliminate these steps. google.comchemicalbook.com
Material Handling : The corrosive nature of reactants like chloroacetic acid and catalysts like sulfuric acid necessitates the use of corrosion-resistant materials for reactors and piping, such as glass-lined steel or specialized alloys. google.com Using non-corrosive solid catalysts can significantly reduce these material constraints and costs. figshare.com
By implementing continuous processing and utilizing heterogeneous catalysts, the production of menthyl chloroacetate can be made more efficient, economical, and environmentally friendly. google.compatsnap.com
Stereochemical Investigations and Chiral Applications
Enantioselective Synthesis and Resolution of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate
The enantioselective synthesis of this compound is most directly achieved by using an enantiomerically pure starting material. The reaction of a specific, optically pure stereoisomer of menthol (B31143), such as the commercially available and inexpensive l-(-)-menthol, with a chloroacetylating agent (e.g., chloroacetyl chloride or chloroacetic acid) yields the corresponding enantiomerically pure ester. This approach leverages the natural chiral pool to bypass the need for a resolution step.
Alternatively, when dealing with a racemic or diastereomeric mixture of the parent alcohol or the final ester, resolution techniques are employed.
Enzymatic Resolution : Lipases have demonstrated high enantioselectivity in the esterification of menthol. For instance, Candida lipase (B570770) acts strongly on L-menthol (B7771125) while reacting very weakly with D-menthol in esterification reactions. dss.go.th This principle can be applied to the kinetic resolution of racemic menthol via esterification with chloroacetic acid, or the reverse, the enantioselective hydrolysis of racemic this compound, to isolate one enantiomer. In one study on the esterification of DL-menthol, an enantiomeric ratio (E) of 31 was achieved, yielding L-menthyl oleate (B1233923) with an 88% enantiomeric excess (ee). dss.go.th
Chromatographic Resolution : The direct separation of enantiomers or diastereomers can be accomplished using chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase, such as a CHIRALPAK column, is a common and effective method for separating diastereomeric mixtures of menthyl esters. nih.gov
The esterification of a racemic carboxylic acid with an optically pure menthol is a classic resolution strategy. nih.govgoogle.com This results in a mixture of diastereomers which, unlike enantiomers, have different physical properties and can be separated by standard techniques like crystallization or silica (B1680970) gel chromatography. google.com While the chloroacetate (B1199739) portion of the target molecule is achiral, the menthyl group itself is used extensively for resolving racemic acids in this manner. nih.gov
Diastereoselective Control in Reactions Involving the Menthyl Moiety
The menthyl group is a prototypical chiral auxiliary. Its rigid and bulky cyclohexane (B81311) ring provides a highly controlled stereochemical environment that can direct the outcome of reactions at a proximal reactive center. In this compound, this control would be exerted on reactions involving the chloroacetate moiety, for example, in aldol (B89426) additions.
The mechanism of diastereoselective control relies on steric hindrance. The large isopropyl and methyl groups on the menthyl ring effectively block one face of the molecule. When a reactive intermediate, such as a metal enolate of the chloroacetate ester, is formed, the menthyl group forces incoming electrophiles to approach from the less sterically hindered face. This leads to the preferential formation of one diastereomer over the other.
For instance, in aldol reactions, the titanium enolate of an indanyl chloroacetate demonstrated excellent yields and high diastereoselectivities. nih.gov Similarly, the use of chiral auxiliaries like 8-phenylmenthol in Diels-Alder reactions has been shown to provide significant stereochemical control. wikipedia.org The stereochemical outcome of nucleophilic additions to supported N-acyliminium ions derived from a piperidinone carbamate (B1207046) of (-)-8-phenylmenthol (B56881) resulted in selectivities ranging from 4:1 to 11:1. benthamdirect.com This high degree of stereocontrol is a hallmark of using menthol-derived auxiliaries.
| Reaction Type | Chiral Auxiliary | Key Reagents | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Nucleophilic Addition | Polymer-supported (-)-8-phenylmenthyl | Allyltrimethylsilane, TMSCN | 4:1 to 11:1 | benthamdirect.com |
| Aldol Reaction | cis-1-Tosylamido-2-indanyl (analogous system) | Ti-enolate, Aldehydes | High diastereoselectivity | nih.gov |
| Ene Reaction | trans-2-Phenylcyclohexanol (analogous system) | Glyoxylate ester, Tin(IV) chloride | 10:1 | wikipedia.org |
Application in Asymmetric Synthesis as a Chiral Auxiliary or Building Block
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.org The menthyl group in this compound serves this purpose effectively. In a typical synthetic sequence, the chiral ester is used to control the formation of new stereocenters, after which the auxiliary is cleaved (e.g., via hydrolysis of the ester bond) to release the enantiomerically enriched product and ideally, recover the menthol auxiliary for reuse. google.comwikipedia.org
The chloroacetate portion of the molecule is a versatile synthetic handle. It can be used to generate an enolate for stereoselective alkylation or aldol reactions, as described previously. The resulting product, now containing newly formed chiral centers with a specific, controlled stereochemistry, can be hydrolyzed to a chiral carboxylic acid. This strategy makes menthyl chloroacetate a valuable reagent for the asymmetric synthesis of complex molecules. For example, (-)-8-phenylmenthol has been employed as a chiral auxiliary for the solid-phase synthesis of various chiral alkaloids like (R)-pipecolic acid and (S)-coniine. benthamdirect.com
As a chiral building block, an enantiomerically pure form of this compound can be incorporated into a larger target molecule where the menthyl group itself is a desired structural feature.
Analysis of Enantiomeric and Diastereomeric Purity in Research Samples
Determining the enantiomeric and diastereomeric purity of samples containing this compound is critical for research and application in asymmetric synthesis. Several analytical techniques are employed for this purpose.
Chiral Chromatography : This is the most direct method for separating and quantifying stereoisomers.
High-Performance Liquid Chromatography (HPLC) : Using a chiral stationary phase, HPLC can effectively separate diastereomeric menthyl esters, allowing for the determination of the diastereomeric ratio (dr) or enantiomeric excess (ee). nih.gov
Gas Chromatography (GC) : Chiral GC, often using columns coated with cyclodextrin (B1172386) derivatives, is well-suited for the analysis of volatile terpenoid enantiomers and their esters. researchgate.net
NMR Spectroscopy : High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish between diastereomers. The different chemical environments of the nuclei in each diastereomer lead to distinct signals in the NMR spectrum. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to elucidate the three-dimensional structure and confirm the relative configuration of diastereomers. nih.gov
Derivatization followed by Chromatography : When direct chiral chromatography is challenging, enantiomers can be derivatized with a chiral reagent to form diastereomers. For example, menthol enantiomers can be reacted with a fluorescent reagent like naproxen (B1676952) acyl chloride. nih.gov The resulting diastereomeric derivatives can then be separated and quantified using standard, non-chiral HPLC with a fluorescence detector, which offers high sensitivity. researchgate.netnih.gov
| Analytical Method | Principle | Application | Reference |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct separation and quantification of diastereomeric menthyl esters. | nih.gov |
| Chiral GC | Separation of volatile enantiomers on a chiral column (e.g., cyclodextrin-based). | Quantitative analysis of terpenoid enantiomers like menthol and its esters. | researchgate.net |
| NMR Spectroscopy (e.g., NOESY) | Distinguishing the unique chemical environments of nuclei in different diastereomers. | Structural analysis and determination of the configuration of diastereomers. | nih.gov |
| Derivatization with Chiral Reagent + LC | Conversion of enantiomers into diastereomers, which are separable by standard chromatography. | Sensitive enantiomeric analysis of menthol by fluorescence detection. | nih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
High-resolution NMR spectroscopy is indispensable for mapping the proton (¹H) and carbon-¹³ (¹³C) framework of the molecule. The chemical shifts, coupling constants, and signal multiplicities allow for the unambiguous assignment of each atom within the menthyl and chloroacetate (B1199739) moieties.
In ¹H NMR spectroscopy, the protons of the chloroacetyl group (Cl-CH₂-C=O) are expected to appear as a distinct singlet at approximately 4.0-4.2 ppm, shifted downfield due to the electron-withdrawing effects of the adjacent chlorine atom and carbonyl group. chemicalbook.comchemicalbook.com The proton on the carbon bearing the ester oxygen (C-H at the C1 position of the cyclohexane (B81311) ring) would appear as a multiplet, also shifted downfield. The protons of the isopropyl and methyl groups on the cyclohexane ring would resonate in the upfield region, typically between 0.7 and 2.0 ppm, with characteristic splitting patterns confirming their connectivity. sigmaaldrich.com
¹³C NMR spectroscopy provides complementary information. The carbonyl carbon of the ester is typically found in the 165-175 ppm range. The carbon of the chloromethyl group (Cl-CH₂) would resonate around 40-45 ppm. guidechem.com The carbons of the cyclohexane ring would appear in the 20-50 ppm range, while the carbons of the isopropyl and methyl substituents would be observed at approximately 15-25 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | Cl-CH₂- | 4.0 - 4.2 | Singlet (s) |
| ¹H | Cyclohexyl CH-O | 4.5 - 5.0 | Multiplet (m) |
| ¹H | Isopropyl CH | 1.8 - 2.2 | Multiplet (m) |
| ¹H | Cyclohexyl CH₃ | 0.8 - 1.0 | Doublet (d) |
| ¹H | Isopropyl CH₃ | 0.7 - 0.9 | Doublet (d) |
| ¹³C | C=O (Ester) | 165 - 175 | - |
| ¹³C | Cyclohexyl C-O | 70 - 80 | - |
| ¹³C | Cl-CH₂- | 40 - 45 | - |
| ¹³C | Cyclohexane Ring Carbons | 20 - 50 | - |
| ¹³C | Alkyl Substituent Carbons | 15 - 25 | - |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule. kurouskilab.com For menthyl chloroacetate, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which typically appears in the region of 1735-1750 cm⁻¹. chemicalbook.com Another key vibration is the C-O single bond stretching of the ester, found between 1100 and 1300 cm⁻¹.
The presence of the chloroalkane functionality is confirmed by the C-Cl stretching vibration, which gives rise to a band in the 600-800 cm⁻¹ range. The aliphatic C-H stretching vibrations from the menthyl group are observed just below 3000 cm⁻¹, while the C-H bending vibrations appear around 1370-1470 cm⁻¹. kurouskilab.com
Raman spectroscopy provides complementary data. While the carbonyl stretch is also visible, non-polar bonds like C-C and C-H in the cyclohexane ring often produce stronger Raman signals than IR signals. chemicalbook.comnih.gov This complementarity is crucial for a complete vibrational analysis of the molecule. kurouskilab.com
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| C-H Stretch | Alkyl (Menthyl) | 2850 - 2960 | Strong |
| C=O Stretch | Ester | 1735 - 1750 | Very Strong |
| C-H Bend | Alkyl (Menthyl) | 1370 - 1470 | Medium |
| C-O Stretch | Ester | 1100 - 1300 | Strong |
| C-Cl Stretch | Chloroalkane | 600 - 800 | Medium-Strong |
Mass Spectrometry for Molecular Weight Confirmation and Mechanistic Fragmentation Studies
Mass spectrometry (MS) confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₂H₂₁ClO₂, corresponding to a molecular weight of approximately 232.74 g/mol . biosynth.com The mass spectrum would show a molecular ion peak (M⁺) at m/z 232, along with an M+2 peak at m/z 234 with about one-third the intensity, which is characteristic of a molecule containing one chlorine atom.
The fragmentation of esters in MS is well-documented. libretexts.orglibretexts.org Common fragmentation pathways for this molecule would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of the chloroacetyl group or the menthoxy group.
McLafferty Rearrangement: If sterically possible, this rearrangement could occur within the menthyl ring.
Loss of the Chloroacetyl Group: A primary fragmentation would likely involve the cleavage of the ester bond, resulting in a fragment corresponding to the menthyl cation [C₁₀H₁₉]⁺ and a neutral chloroacetic acid molecule or its fragments.
Fragmentation of the Menthyl Ring: The cyclohexane ring can undergo cleavage, leading to the loss of the isopropyl group or other smaller alkyl fragments. chemguide.co.uk
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 232/234 | [C₁₂H₂₁ClO₂]⁺ | Molecular Ion (M⁺) |
| 155 | [C₁₀H₁₉O]⁺ | Loss of •CH₂Cl |
| 138 | [C₁₀H₁₈]⁺ | Loss of ClCH₂COOH |
| 95 | [C₇H₁₁]⁺ | Fragmentation of menthyl ring |
| 81 | [C₆H₉]⁺ | Fragmentation of menthyl ring |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination
The menthyl group contains three chiral centers, making this compound an optically active molecule. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration of these stereocenters. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. nih.gov
Studies on various menthol (B31143) derivatives have shown that they exhibit characteristic CD spectra. nih.govresearchgate.netnih.gov The sign and magnitude of the Cotton effects observed in the CD spectrum, particularly around the n→π* transition of the carbonyl group in the chloroacetate moiety, are highly sensitive to the stereochemistry of the adjacent chiral centers on the cyclohexane ring. nih.gov By comparing the experimental CD spectrum of the compound with spectra of related menthyl derivatives of known absolute configuration, the stereochemistry of the target molecule can be confidently assigned. rsc.org For instance, enantiomeric forms, such as those derived from L-(-)-menthol versus D-(+)-menthol, are expected to produce mirror-image CD spectra. researchgate.net
X-ray Crystallography of Menthyl Chloroacetate Derivatives for Solid-State Conformational Analysis
While obtaining a single crystal of the title compound itself may be challenging, X-ray crystallography of closely related crystalline derivatives provides definitive proof of its solid-state conformation. nih.gov The analysis of menthyl ester derivatives has consistently shown that the cyclohexane ring adopts a stable chair conformation. iucr.org In this conformation, the bulky isopropyl and methyl substituents preferentially occupy equatorial positions to minimize steric hindrance. iucr.org
The crystal structure would unequivocally determine all bond lengths, bond angles, and torsion angles. nih.gov This data provides a precise three-dimensional model of the molecule, confirming the relative stereochemistry of the three chiral centers and the orientation of the chloroacetate group relative to the menthyl ring. iucr.org Such studies on derivatives are crucial for understanding intermolecular interactions in the solid state and for validating conformational preferences predicted by other methods.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate. These calculations can predict a variety of molecular properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The electronic structure dictates the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. For a molecule like this compound, the electron-withdrawing nature of the chloroacetyl group would be expected to influence the electron density distribution across the entire molecule, particularly affecting the ester linkage and the cyclohexyl ring.
Spectroscopic properties can also be accurately predicted through quantum chemical calculations. Theoretical vibrational frequencies from DFT calculations can be correlated with experimental data from Infrared (IR) and Raman spectroscopy to aid in the assignment of spectral bands. Similarly, calculations of nuclear magnetic resonance (NMR) chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the compound's structure.
Table 1: Predicted Spectroscopic Data and Electronic Properties (Note: The following data is hypothetical and illustrative of typical computational outputs for a molecule of this type, as specific experimental or computational studies on this compound are not readily available in the cited literature.)
| Property | Predicted Value/Range | Method |
| HOMO Energy | -6.5 to -7.5 eV | DFT/B3LYP |
| LUMO Energy | -0.5 to -1.5 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 5.0 to 7.0 eV | DFT/B3LYP |
| Dipole Moment | 2.0 to 3.0 D | DFT/B3LYP |
| Key IR Frequencies (cm⁻¹) | C=O stretch: 1730-1750, C-Cl stretch: 700-800 | DFT Frequency Analysis |
| ¹³C NMR Chemical Shifts (ppm) | C=O: 165-175, C-Cl: 40-50 | GIAO-DFT |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and its interactions with solvents. The cyclohexane (B81311) ring can exist in various conformations, with the chair form being the most stable. The bulky isopropyl and methyl groups, as well as the chloroacetate (B1199739) moiety, will have preferred orientations to minimize steric hindrance.
MD simulations can track the atomic movements over time, providing a dynamic picture of the molecule's behavior. This allows for the identification of the most stable conformers and the energy barriers between them. The interaction with solvent molecules is also a critical aspect that can be studied. In a polar solvent, for instance, the solvent molecules would be expected to arrange themselves around the polar chloroacetate group, while the nonpolar cyclohexyl and isopropyl groups would have different solvation characteristics. These simulations provide insights into solubility and how the solvent environment can influence the molecule's conformation and reactivity. Studies on related terpenoids in lipid bilayers have demonstrated how these molecules partition and orient themselves, which can be indicative of their behavior in biological membranes. nih.gov
Molecular Docking Studies with Biological Macromolecules in an In Vitro Context
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be employed to investigate its potential interactions with biological macromolecules, such as enzymes or receptors, in an in vitro context. For example, given the anti-inflammatory properties of some terpenoids, this molecule could be docked into the active site of cyclooxygenase (COX) enzymes to explore its potential as an inhibitor. seaninstitute.or.idfrontiersin.orgmdpi.com
The docking process involves predicting the binding mode and affinity of the ligand to the target protein. A high binding affinity, often expressed as a low binding energy, suggests a potentially strong interaction. The analysis of the docked pose can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the molecule and the amino acid residues of the protein's active site.
Table 2: Illustrative Molecular Docking Results against a Hypothetical Target (Note: This table is for illustrative purposes only and does not represent actual experimental data.)
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | -7.0 to -9.0 | SER-353, TYR-385, ARG-120 |
| A Target Receptor | -6.5 to -8.5 | LEU-89, PHE-104, TRP-286 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activities
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For a class of compounds including this compound, a QSAR model could be developed to predict in vitro biological activities, such as insecticidal or anti-inflammatory effects, based on molecular descriptors. researchgate.netacs.orgnih.goviastate.edu
These descriptors can be calculated from the molecular structure and can represent various properties, including steric, electronic, and hydrophobic characteristics. By building a model with a set of compounds with known activities, the activity of new or untested compounds can be predicted. For instance, a QSAR study on terpenoids could reveal that specific electronic properties or molecular shape indices are correlated with their insecticidal potency. acs.orgnih.gov
Reaction Pathway and Transition State Analysis of Synthetic Transformations
Computational chemistry can be used to investigate the mechanisms of chemical reactions, including the synthesis of this compound. A likely synthetic route is the esterification of menthol (B31143) with chloroacetyl chloride or chloroacetic acid.
Theoretical calculations can be used to map out the potential energy surface of the reaction, identifying the reactants, products, intermediates, and transition states. The analysis of the transition state structure provides insights into the geometry and energy of the highest energy point along the reaction coordinate, which is crucial for understanding the reaction kinetics. For the esterification reaction, computational analysis can help to elucidate the role of a catalyst and the stereochemical outcome of the reaction. The mechanism for the reaction of acyl chlorides with alcohols is well-understood to proceed through a nucleophilic addition-elimination pathway. libretexts.org Similarly, the Fischer esterification mechanism involves protonation of the carbonyl, nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com
Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound's Biochemical and Molecular Mechanisms
A thorough and exhaustive search of publicly accessible scientific literature and databases has revealed a significant gap in the available research concerning the biochemical and molecular mechanisms of the chemical compound this compound. Despite extensive queries, no specific studies were identified that would provide the necessary data to construct a detailed article on its enzyme inhibition profiles, receptor binding affinities, cellular pathway modulations, or structure-activity relationships as per the requested outline.
The inquiry sought to detail various aspects of the compound's in vitro and cellular activities, including:
Enzyme Inhibition and Activation Profiling: No kinetic characterization of enzyme-inhibitor interactions or identification of specific enzyme targets and active site interactions for this compound could be found.
Receptor Binding Studies: The search yielded no in vitro assay data detailing the binding profile of this compound to any biological receptors.
Investigations of Cellular Pathway Modulation: There is a lack of published research on the effects of this compound on cellular pathways in model cell lines, such as the induction of apoptosis or changes in gene expression.
Structure-Activity Relationship (SAR) Studies: No studies were found that elucidate the pharmacophoric features or stereochemical requirements for the in vitro biochemical efficacy of this compound or its analogs.
While general information regarding the compound's chemical identity is available, the specific, in-depth biological and biochemical data required to fulfill the detailed article outline does not appear to be present in the public domain. Consequently, it is not possible to provide a scientifically accurate and informative article on the biochemical and molecular mechanistic studies of this compound at this time. Further original research would be required to generate the data needed to address the specified topics.
Biochemical and Molecular Mechanistic Studies in Vitro and Cellular Contexts
Structure-Activity Relationship (SAR) Studies for In Vitro Biochemical Efficacy
Impact of Substituent Modifications on Molecular Interactions
The specific molecular interactions of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate are intrinsically linked to its chemical structure. Modifications to its constituent parts—the menthyl group, the chloroacetate (B1199739) moiety, and the ester linkage—can significantly alter its physicochemical properties, thereby influencing its interactions with biological targets at the molecular and cellular levels. While direct and comprehensive structure-activity relationship (SAR) studies on this exact molecule are not extensively documented in publicly available literature, principles of medicinal chemistry and findings from research on analogous compounds allow for well-founded inferences regarding the potential impact of such modifications.
The chloroacetate portion of the molecule introduces an electrophilic center and contributes to the compound's polarity and reactivity. The chlorine atom, being an electron-withdrawing group, enhances the electrophilicity of the carbonyl carbon in the ester group. This could be a key feature for potential covalent interactions with nucleophilic residues, such as cysteine or serine, in the active site of a target protein. Modification of the chloroacetate group is expected to have a profound effect on the molecule's reactivity and, consequently, its biological activity.
The ester linkage itself is susceptible to hydrolysis by esterase enzymes in biological systems. This metabolic vulnerability can lead to the formation of menthol (B31143) and chloroacetic acid. The biological activity of the parent compound could, in part, be a result of the actions of its metabolites. Therefore, modifications to the ester group to alter its stability, for instance, by introducing steric hindrance, could modulate the compound's pharmacokinetic profile and its mechanism of action.
The following table summarizes the anticipated impact of various substituent modifications on the molecular interactions of this compound, based on established principles of medicinal chemistry and findings from related compounds.
| Original Group | Modified Group | Rationale for Modification | Anticipated Impact on Molecular Interactions |
| Chloroacetate | Fluoroacetate | Introduction of a more electronegative halogen. | May increase the electrophilicity of the carbonyl carbon, potentially enhancing covalent bond formation with target nucleophiles. |
| Chloroacetate | Acetate | Removal of the electron-withdrawing halogen. | Would likely decrease the reactivity of the ester group, reducing the potential for covalent interactions and possibly altering the binding mode. |
| Chloroacetate | Dichloroacetate/Trichloroacetate | Increasing the number of electron-withdrawing halogens. | Expected to significantly increase the electrophilicity and reactivity, potentially leading to more potent but less selective covalent interactions. |
| Isopropyl | tert-Butyl | Increase in steric bulk on the cyclohexane (B81311) ring. | Could enhance hydrophobic interactions if the binding pocket is accommodating, or conversely, could introduce steric hindrance, preventing optimal binding. |
| Isopropyl | Ethyl | Decrease in steric bulk. | May alter the conformational preference of the cyclohexane ring and affect the precise fit within a binding pocket, potentially reducing hydrophobic interactions. |
| Methyl | Hydrogen | Removal of a methyl group from the cyclohexane ring. | Would reduce lipophilicity and could alter the stereochemical configuration, likely impacting binding affinity and specificity. |
| Ester Linkage | Amide Linkage | Replacement of the ester oxygen with a nitrogen atom. | The resulting amide would be more resistant to hydrolysis, increasing the compound's metabolic stability and prolonging its direct action. The hydrogen bond donor capability of the amide could also introduce new interactions with the target. |
These hypothetical modifications underscore the intricate relationship between the structure of this compound and its potential molecular interactions. Systematic exploration of such analogs in biochemical and cellular assays would be necessary to validate these predictions and to fully elucidate the structure-activity relationships governing its biological effects.
Biotechnological Applications and Biocatalytic Transformations
Enzymatic Hydrolysis and Transesterification of Menthyl Chloroacetate (B1199739) for Specific Product Formation
Enzymes, particularly lipases and esterases, are widely employed for the kinetic resolution of racemic menthyl esters through hydrolysis and transesterification reactions. researchgate.net This process is crucial for the production of enantiomerically pure l-menthol (B7771125), a high-value compound used extensively in flavor, fragrance, and pharmaceutical industries. nih.govrsc.org
Enzymatic Hydrolysis: In this approach, a racemic mixture of menthyl chloroacetate is exposed to an enzyme that preferentially hydrolyzes one enantiomer, typically the l-form, into l-menthol and chloroacetic acid, leaving the d-menthyl chloroacetate largely unreacted. This separation allows for the isolation of optically pure l-menthol. google.com Lipases from various microbial sources, such as Candida rugosa and those from Pseudomonas species, have demonstrated efficacy in this application. google.comresearchgate.net For instance, research on the hydrolysis of various d,l-menthyl esters has shown that enzymes exhibit high enantioselectivity (E > 100), yielding l-menthol with an enantiomeric excess (e.e.p) often exceeding 98%. researchgate.netgoogle.com
Enzymatic Transesterification: Transesterification is another key biocatalytic strategy. In this reaction, an enzyme catalyzes the transfer of an acyl group from an acyl donor to racemic menthol (B31143). The enzyme's stereopreference results in the acylation of one menthol enantiomer (e.g., l-menthol) to form the corresponding ester, leaving the other enantiomer (d-menthol) in its alcohol form. researchgate.net This method is also effective for resolution. Studies have demonstrated that lipases can catalyze these reactions efficiently, sometimes in organic solvent-free systems to enhance the process's green credentials. dss.go.thnih.gov
The selection of the enzyme and reaction conditions is critical for achieving high conversion and enantioselectivity. The table below summarizes findings from studies on related menthyl esters, which are directly applicable to menthyl chloroacetate.
| Enzyme/Biocatalyst | Substrate | Reaction Type | Key Findings | Source(s) |
|---|---|---|---|---|
| Recombinant Lipase (B570770) from Candida rugosa | d,l-Menthyl benzoate | Hydrolysis | Very high enantioselectivity (E > 100); produced l-menthol with >99.9% e.e.p. | google.com |
| Esterase from Bacillus subtilis ECU0554 (BSE) | d,l-Menthyl acetate | Hydrolysis | Excellent catalytic properties (E > 200); achieved 49.0% conversion and 98.0% e.e.p for l-menthol in 3 hours. | researchgate.net |
| Lipase from Pseudomonas fluorescens | Racemic chloroacetate esters | Hydrolysis | Demonstrated effective kinetic resolution of various alcohols via their chloroacetate esters. | researchgate.net |
| Candida rugosa Lipase | dl-Menthol and Oleic Acid | Esterification | High enantioselectivity (E=31) in a solvent-free system; l-menthyl oleate (B1233923) reached 88% e.e. after 32 hours. | dss.go.th |
Development and Engineering of Biocatalysts for Enantioselective Synthesis and Resolution
While naturally occurring enzymes can be effective, their performance is often insufficient for industrial demands regarding activity, stability, and enantioselectivity. nih.govrsc.org Consequently, significant research has focused on developing and engineering superior biocatalysts through techniques like site-directed mutagenesis and directed evolution. researchgate.netnih.gov
The goal of protein engineering in this context is to modify the enzyme's active site or surrounding structure to enhance its preference for one specific enantiomer. This is often achieved by altering the steric hindrance or flexibility of the substrate-binding pocket. nih.govresearchgate.net
A notable example involves the engineering of a para-nitrobenzyl esterase from Bacillus subtilis 168 (pnbA-BS). nih.govrsc.org The wild-type enzyme showed high activity but almost no enantioselectivity (E value of 1.0) for d,l-menthyl acetate. Through structure-guided mutagenesis, researchers identified the amino acid residue Ala400, located near the catalytic triad, as a key target. By substituting Alanine (Ala) with Proline (Pro) at this position, they created the A400P variant. This single change dramatically increased the enantiomeric ratio (E value) to 466.6, resulting in the production of l-menthol with an enantiomeric excess (e.e.p) of 97.1%. rsc.org This remarkable improvement was attributed to changes in steric exclusion and structural flexibility within the enzyme's active site. nih.govrsc.org
Similarly, the diastereopreference of a lipase from Pseudomonas alcaligenes was improved by targeting residues V180 and A272 through rational site-directed mutagenesis. researchgate.net These modifications demonstrate the power of protein engineering to create tailor-made biocatalysts for specific, high-value chemical transformations.
The following table compares the performance of wild-type enzymes with their engineered variants in the resolution of menthyl esters.
| Enzyme | Variant | Modification Strategy | Substrate | Improvement in Enantioselectivity (E value) | Source(s) |
|---|---|---|---|---|---|
| Bacillus subtilis esterase (pnbA-BS) | A400P | Site-directed mutagenesis | d,l-Menthyl acetate | From 1.0 to 466.6 | nih.govrsc.org |
| Pseudomonas alcaligenes lipase (PaL) | A272F | Site-directed mutagenesis | Menthyl propionate | Significant increase in diastereopreference. | researchgate.net |
| Pseudomonas aeruginosa lipase (PAL) | Multiple (5 substitutions) | Directed evolution (random & saturation mutagenesis) | 2-Methyldecanoic acid p-nitrophenyl ester | From 1.1 to 25.8 | nih.gov |
Microbial Biotransformation Pathways and Identification of Metabolites (In Vitro/Model Systems)
Whole microbial cells, such as bacteria and fungi, can also be used to transform menthyl chloroacetate. These biotransformations leverage the organism's complete metabolic machinery, which can catalyze multi-step reactions. While specific studies on the complete microbial degradation pathway of menthyl chloroacetate are not extensively documented, the metabolic route can be inferred from research on related compounds.
The biotransformation would likely proceed in two main stages:
Ester Hydrolysis: The initial step would involve the cleavage of the ester bond by microbial esterases or lipases, releasing l- or d-menthol and chloroacetic acid into the medium. nih.gov
Metabolism of Products: The resulting menthol and chloroacetate would then be further metabolized by the microorganism through separate pathways.
Menthol Metabolism: Microorganisms, including fungi and microalgae, are known to biotransform menthol and other terpenoids. researchgate.netresearchgate.net Common reactions include hydroxylation at various positions on the cyclohexane (B81311) ring, oxidation of hydroxyl groups to ketones, and sometimes ring cleavage. For example, studies on the biotransformation of related monoterpenes like thymol (B1683141) by plant pathogenic fungi have identified metabolites such as thymoquinone (B1682898) and acetylated or methylated derivatives, indicating that detoxification pathways involving oxidation and conjugation are common. scielo.br
Chloroacetate Metabolism: Chloroacetic acid is a chlorinated aliphatic compound, and numerous bacteria have evolved pathways to degrade such molecules, often using them as a carbon source. nih.goveurochlor.org The key step is dehalogenation, where a dehalogenase enzyme removes the chlorine atom. This is a critical detoxification step, as it reduces the compound's toxicity. eurochlor.org Studies on Pseudomonas putida have demonstrated its ability to hydrolyze esters of chlorinated carboxylic acids, initiating their degradation. nih.gov
The specific metabolites produced would depend entirely on the microbial species used and its unique enzymatic capabilities. Identifying these metabolites, typically through techniques like GC-MS, is essential for understanding the transformation pathway and for potential discovery of novel bioactive compounds. scielo.br
Sustainable Bioprocess Development for Menthyl Chloroacetate and its Derivatives
A major driver for using biocatalysis is the development of sustainable and "green" chemical processes. mdpi.comorganic-synthesis.com For menthyl chloroacetate, this involves optimizing the entire bioprocess to minimize environmental impact, reduce waste, and improve economic viability.
Key strategies for sustainable bioprocess development include:
Use of Whole-Cell Biocatalysts: Employing whole microbial cells (e.g., recombinant E. coli or B. subtilis) can be more cost-effective than using purified enzymes, as it eliminates expensive and time-consuming purification steps. nih.govresearchgate.netresearchgate.net The cellular environment can also protect the enzyme and aid in cofactor regeneration. nih.gov
Solvent-Free or Green Solvent Systems: Traditional organic solvents are often toxic, flammable, and environmentally harmful. organic-synthesis.com A significant advancement is the development of processes that operate in aqueous media or entirely without solvents. nih.govrsc.orgdss.go.th For substrates with low water solubility, like menthyl esters, alternative green solvents such as deep eutectic solvents (DESs) have been successfully used. DESs are mixtures of compounds that form a liquid at a lower temperature than their individual components; they are often biodegradable, non-toxic, and can enhance enzyme stability and reaction rates. mdpi.comnih.gov
Process Engineering and Optimization: Strategies such as constant substrate feeding can be used to overcome issues of substrate or product inhibition, allowing for higher product yields. nih.govrsc.org Optimizing parameters like pH, temperature, and substrate-to-catalyst ratio is crucial for maximizing the efficiency and productivity of the bioprocess. researchgate.net
By integrating these approaches, biocatalytic processes for the transformation of menthyl chloroacetate can become highly efficient, economically competitive, and environmentally sustainable alternatives to conventional chemical methods.
Environmental Chemistry Research and Degradation Pathways
Abiotic Degradation Mechanisms in Model Environmental Systems (e.g., Hydrolysis, Photolysis)
No data is currently available in the scientific literature regarding the abiotic degradation of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate through mechanisms such as hydrolysis or photolysis in model environmental systems.
Biodegradation Pathways in Laboratory Microbial Cultures and Activated Sludge Systems
There are no published studies on the biodegradation of this compound in laboratory microbial cultures or activated sludge systems.
Identification and Characterization of Environmental Metabolites
As no degradation studies have been identified, there is no information available on the potential environmental metabolites of this compound.
Environmental Fate Modeling and Persistence Studies in Research Contexts
No environmental fate modeling or persistence studies for this compound have been found in the reviewed literature.
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral GC, Chiral HPLC)
The assessment of purity and the determination of enantiomeric excess are critical analytical challenges in the study of chiral molecules like 5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate. Chiral chromatography is the cornerstone for these determinations, offering high-resolution separation of enantiomers. chromatographyonline.com
Chiral Gas Chromatography (GC):
Chiral GC is a powerful tool for the analysis of volatile and thermally stable compounds. ic.ac.uk The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. For esters of menthol (B31143) and related structures, cyclodextrin-based CSPs are particularly effective. chromatographyonline.com These macrocyclic oligosaccharides possess a chiral cavity, leading to differential retention of the enantiomers.
Key considerations for chiral GC analysis include the choice of the appropriate cyclodextrin (B1172386) derivative (e.g., β- or γ-cyclodextrin) and the specific functionalization of the cyclodextrin, which fine-tunes the selectivity for the target analytes. chromatographyonline.comgcms.cz The operating conditions, such as temperature programming, carrier gas flow rate, and injection technique, must be optimized to achieve baseline separation of the enantiomeric peaks, which is essential for accurate quantification of the enantiomeric excess.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is another indispensable technique for the separation of enantiomers and is applicable to a broader range of compounds, including those that are not sufficiently volatile or stable for GC analysis. ymc.co.jp Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and exhibit excellent chiral recognition capabilities for a variety of chemical classes. ymc.co.jp
The development of a chiral HPLC method involves screening different combinations of CSPs and mobile phases. ymc.co.jp The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, plays a crucial role in achieving the desired separation. The addition of small amounts of additives, like acids or bases, can also influence the retention and resolution of the enantiomers. Once a suitable separation is achieved, the enantiomeric excess can be calculated from the relative peak areas of the two enantiomers.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Principle | Separation in the gas phase using a chiral stationary phase. | Separation in the liquid phase using a chiral stationary phase. |
| Analytes | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. |
| Chiral Stationary Phases | Typically cyclodextrin derivatives. | Commonly polysaccharide-based (cellulose, amylose). |
| Advantages | High resolution, speed, and sensitivity. chromatographyonline.com | Broad applicability, wide variety of available stationary phases. |
| Disadvantages | Limited to volatile and thermally stable analytes. ic.ac.uk | Generally lower resolution than GC, higher solvent consumption. |
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis and Trace Component Identification
In many research scenarios, this compound may be present in complex mixtures, such as reaction products or biological matrices. Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for the analysis of such samples.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. ajprd.com As the components of a mixture elute from the GC column, they are introduced into the mass spectrometer, which provides information about their mass-to-charge ratio. This allows for the identification of individual compounds based on their mass spectra. The NIST library is a common database used for the comparison and identification of unknown components. ajprd.com
For the analysis of this compound, GC-MS can be used to:
Confirm the identity of the target compound by comparing its mass spectrum with a reference spectrum.
Identify and quantify impurities and by-products in a reaction mixture.
Analyze for the presence of the compound in complex matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a highly sensitive and selective technique that couples liquid chromatography with tandem mass spectrometry. This method is particularly useful for the analysis of non-volatile compounds and for trace-level quantification. In LC-MS/MS, the precursor ion of the target analyte is selected in the first mass spectrometer, fragmented, and then the resulting product ions are detected in the second mass spectrometer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and reduces background noise, enabling the detection of very low concentrations of the analyte.
Advanced Spectroscopic Quantification Methods in Research Samples
While chromatographic methods are the primary choice for quantification, advanced spectroscopic techniques can also be employed, particularly in a research setting, for the quantification of this compound without the need for chromatographic separation.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy:
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful tool for the precise and accurate quantification of organic molecules. Unlike chromatographic methods, qNMR does not require an identical reference standard of the analyte. Instead, an internal standard of known purity and concentration is added to the sample.
The concentration of the analyte is determined by comparing the integral of a specific resonance signal of the analyte with the integral of a signal from the internal standard. For this to be accurate, the selected signals for both the analyte and the internal standard must be well-resolved and free from overlap with other signals in the spectrum. The choice of a suitable internal standard is critical and depends on the solvent used and the chemical shifts of the analyte's protons.
Future Research Directions and Unexplored Academic Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
In-silico design methodologies, such as molecular docking and computational chemistry, are already being employed to predict the binding affinities of new menthol (B31143) derivatives to microbial and inflammatory targets. rjptonline.orgbohrium.com These approaches allow for the virtual screening of extensive compound libraries, identifying candidates with high potential before their physical synthesis, thereby saving considerable time and resources. rjptonline.orgbohrium.com For instance, studies have shown promising interactions between virtually designed menthol derivatives and targets for antimicrobial and anti-inflammatory activity. rjptonline.orgbohrium.com
Quantitative Structure-Activity Relationship (QSAR) models represent another powerful application of machine learning in this field. nih.govsemanticscholar.org By correlating the structural or property descriptors of molecules with their biological activities, QSAR models can predict the potency of newly designed compounds. acs.orgresearchgate.net This approach has been validated for fragrance chemicals, where models have successfully classified and ranked allergens with high concordance. nih.gov The development of sophisticated QSAR models for menthyl chloroacetate (B1199739) derivatives could facilitate the prediction of their sensory characteristics, biological activities, and even their retention grades in various applications. semanticscholar.org
Exploration of Novel Biocatalytic Systems for Transformation of Menthyl Chloroacetate
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the transformation of menthyl chloroacetate. Enzymes, particularly lipases and esterases, have demonstrated significant potential in the synthesis and resolution of menthyl esters. researchgate.netdss.go.thnih.gov
Research has shown that lipases from various microbial sources, such as Candida rugosa and Pseudomonas fluorescens, can effectively catalyze the esterification of menthol. dss.go.thcsir.co.za These enzymatic reactions often exhibit high enantioselectivity, which is crucial for producing optically pure isomers of menthol derivatives that possess specific desired properties. researchgate.netcsir.co.za For example, Candida rugosa lipase (B570770) has been shown to act strongly on l-menthol (B7771125) while being much less active on d-menthol, allowing for efficient kinetic resolution. researchgate.netdss.go.th
A significant area of future exploration is the use of organic solvent-free systems for these biocatalytic transformations. dss.go.thnih.gov Conducting reactions in the absence of hazardous organic solvents minimizes environmental impact and can simplify downstream processing. nih.govresearchgate.net Studies have demonstrated high conversion rates for the enzymatic synthesis of l-menthyl esters in such systems. dss.go.thnih.gov
The immobilization of enzymes is another promising avenue. Immobilized lipases can be more stable and easily recycled, making the process more economically viable for industrial applications. researchgate.net Furthermore, the screening and engineering of novel enzymes with improved stability, activity, and selectivity for menthyl chloroacetate and its precursors will continue to be a key research focus. nih.govgoogle.com The development of whole-cell biocatalysts, which can eliminate the need for costly enzyme purification, also presents an attractive option for scalable and sustainable production. nih.gov
Below is a table summarizing the performance of different lipases in the esterification of l-menthol, a precursor to menthyl chloroacetate.
| Lipase Source | Acyl Donor | System | Conversion/Yield | Enantiomeric Excess (ee) | Reference |
| Candida rugosa | Oleic Acid | Solvent-Free | 74.6% (24h) | 88% (for l-menthyl oleate) | dss.go.th |
| Pseudomonas sp. | Oleic Acid | Solvent-Free | 23.5% (24h) | Not Reported | dss.go.th |
| Pseudomonas fluorescens | Vinyl Acetate | Hexane (B92381) | >95% ee (at 30% conversion) | >95% | csir.co.za |
| Geobacillus zalihae (T1 lipase) | Butyric Anhydride | Solvent-Free | 99.3% | Not Reported | nih.gov |
| Candida rugosa | Lauric Acid | Non-aqueous | High | 95% | google.com |
Discovery of Undiscovered Biochemical Targets and Mechanistic Insights
While menthol and its derivatives are known for their sensory and biological effects, the specific biochemical targets and molecular mechanisms underlying the activity of menthyl chloroacetate are not fully elucidated. Future research should focus on identifying novel protein targets and signaling pathways modulated by this compound.
In-silico approaches, which have been used to predict interactions with known microbial and inflammatory targets, can be expanded to screen for novel binding partners across the human proteome. rjptonline.orgbohrium.com This could reveal unexpected therapeutic applications for menthyl chloroacetate derivatives. For example, recent studies have focused on designing menthol derivatives with enhanced antimicrobial and anti-inflammatory properties by targeting specific enzymes and cytokines. rjptonline.orgbohrium.com
Preformulation studies investigating the chemical stability and permeability of novel menthol prodrugs have provided insights into their potential behavior in biological systems. conicet.gov.ar Such studies, combined with advanced analytical techniques, can help to understand how structural modifications to the menthyl chloroacetate scaffold affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological membranes. conicet.gov.ar
Furthermore, the synthesis and biological evaluation of a broader range of menthol-derived compounds, such as those incorporating 1,2,4-triazole-thioether moieties, have shown promise in identifying potent antifungal agents. mdpi.com Mechanistic studies on the most active compounds could uncover novel modes of action and biochemical targets. A deeper understanding of the structure-activity relationships will be crucial for the rational design of derivatives with improved potency and selectivity for specific biological targets. mdpi.com
Development of Advanced Sustainable Synthetic Methodologies for Menthyl Chloroacetate Production
The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. personalcareinsights.combmvfragrances.com The development of advanced synthetic methodologies for the production of menthyl chloroacetate that are efficient, economical, and environmentally benign is a critical area for future research. researchgate.netmdpi.com
One of the most promising approaches is the adoption of flow chemistry. arkat-usa.orgnih.gov Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, easier scale-up, and higher reproducibility. arkat-usa.orgthieme-connect.de The synthesis of l-menthyl glyoxylate, an important pharmaceutical intermediate derived from l-menthol, has been successfully demonstrated in a continuous flow system, achieving high yields and selectivities with short residence times. arkat-usa.orgresearchgate.net Applying similar principles to the synthesis of menthyl chloroacetate could lead to a more efficient and sustainable industrial process.
The principles of green chemistry, which advocate for maximizing atom economy and minimizing waste, should guide the development of new synthetic routes. personalcareinsights.comlabmanager.com This includes the use of greener solvents, such as acetonitrile, which is less hazardous than commonly used chlorinated solvents in reactions like the Steglich esterification. jove.comjove.com Methodologies that reduce the need for chromatographic purification by enabling high-purity product isolation through simple workup procedures are also highly desirable. jove.com
The development of novel catalysts is another key aspect of sustainable synthesis. labmanager.com This includes heterogeneous catalysts that can be easily separated from the reaction mixture and reused, as well as biocatalysts that operate under mild conditions. researchgate.netlabmanager.com For example, silica-supported heteropoly acids have been shown to be efficient and environmentally benign catalysts for terpene transformations. researchgate.net The overarching goal is to create synthetic pathways that are not only high-yielding but also have a minimal environmental footprint. mdpi.comacs.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed for preparing 5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via esterification of a menthol derivative (e.g., 5-methyl-2-isopropylcyclohexanol) with 2-chloroacetyl chloride. Key parameters include:
- Catalyst Selection : Use of acid catalysts (e.g., H₂SO₄) or base-mediated conditions to enhance nucleophilic attack.
- Temperature Control : Refluxing in anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the chloroacetate group.
- Yield Optimization : Monitoring reaction progress via TLC or GC-MS. For analogous reactions, yields of ~63% have been reported under optimized reflux conditions .
- Validation : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>97% by HPLC) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal lattice parameters (e.g., triclinic system with a = 7.4727 Å, b = 10.4704 Å, c = 12.2796 Å, α/β/γ angles ~90–100°) to confirm stereochemistry and molecular packing .
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Identify characteristic signals (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, chloroacetate carbonyl at δ 170–175 ppm).
- FT-IR : Confirm ester C=O stretching (~1740 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis due to volatile chloroacetyl intermediates.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Refer to safety data sheets for structurally similar menthyl esters .
Q. How is purity assessed, and what thresholds are acceptable for research-grade material?
- Methodological Answer :
- HPLC : Utilize C18 columns with UV detection (λ = 210–254 nm). Purity >97% is standard for research applications, as validated by supplier catalogs .
- Melting Point Analysis : Compare observed mp (e.g., 69–70°C for analogs) to literature values to detect impurities .
Advanced Research Questions
Q. How can researchers address contradictions in reported reaction yields (e.g., 63% vs. higher literature values) for analogous esters?
- Methodological Answer :
- Variable Analysis : Systematically test catalysts (e.g., DMAP vs. pyridine), solvent polarity, and temperature.
- Mechanistic Studies : Use DFT calculations to identify rate-limiting steps (e.g., steric hindrance from the isopropyl group).
- Byproduct Identification : Employ LC-MS to detect side products (e.g., hydrolyzed chloroacetic acid) .
Q. What strategies resolve spectral ambiguities (e.g., overlapping NMR peaks) caused by stereoisomers or impurities?
- Methodological Answer :
- Advanced NMR Techniques :
- COSY/NOESY : Elucidate proton-proton correlations in crowded spectral regions.
- Deuterated Solvents : Use CDCl₃ to sharpen peaks and reduce solvent interference.
- Chiral HPLC : Separate enantiomers using cellulose-based columns for stereochemical validation .
Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?
- Methodological Answer :
- Accelerated Stability Testing :
- Thermal Stress : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) to assess chloroacetate bond cleavage.
- Recommendations : Store in amber vials at –20°C, based on stability profiles of related menthyl esters .
Q. What regulatory frameworks apply to derivatives of this compound, and how can compliance be demonstrated?
- Methodological Answer :
- Analog-Based Compliance : Cross-reference EC numbers and CAS RNs of structurally similar compounds (e.g., Frescolat ML derivatives) in EU/US databases .
- Toxicology Data : Generate acute toxicity profiles (OECD 423) and ecotoxicity assays (Daphnia magna) to fulfill REACH requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
